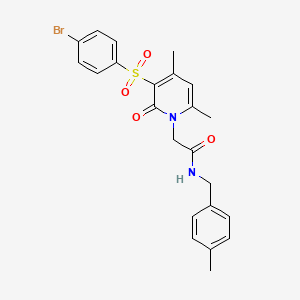

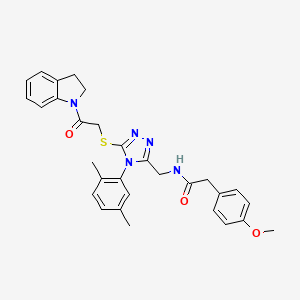

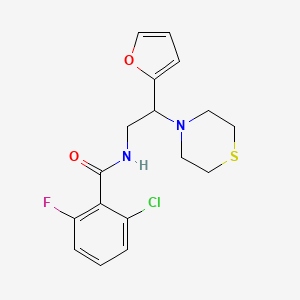

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide" belongs to the class of sulfonamides, which are known for their diverse biological activities, including antitumor properties. Sulfonamides have been extensively studied for their potential in cancer therapy, as evidenced by compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), which have shown promising results in clinical trials .

Synthesis Analysis

The synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which are structurally related to the compound , can be achieved through cross-coupling reactions. For instance, the reaction of 3-bromopyridine with various primary and secondary alkyl and aryl sulfonamides has been successfully catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, yielding good to excellent yields . This method could potentially be adapted for the synthesis of the compound under analysis.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical for their biological activity. The presence of a sulfonyl group attached to an aromatic ring, as seen in the compound of interest, is a common feature among sulfonamides with antitumor activity. The array-based structure and gene expression relationship study of antitumor sulfonamides have highlighted the importance of the pharmacophore structure in determining the drug-sensitive cellular pathways .

Chemical Reactions Analysis

Sulfonamides, including the compound under discussion, can participate in various chemical reactions due to their functional groups. The bromophenyl moiety, for example, could be involved in further cross-coupling reactions, similar to those described for the synthesis of related sulfonamides . Additionally, the presence of an acetamide group could influence the compound's reactivity and solubility.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide" are not detailed in the provided papers, sulfonamides generally exhibit varied solubility depending on their structure. For example, dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, which share the sulfonamide characteristic, are water-soluble and can selectively modify amino acids such as tryptophan and cysteine in aqueous solutions . This suggests that the solubility and reactivity of the compound could also be influenced by its sulfonamide and acetamide groups.

Scientific Research Applications

Material Science Applications

A study by Xiao-Ling Liu et al. (2013) focused on synthesizing new diamine containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit high thermal stability, low dielectric constants, and good mechanical properties, making them suitable for high-performance applications (Xiao-Ling Liu et al., 2013).

Enzyme Inhibition

M. Abbasi et al. (2019) investigated new sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. The study aimed to explore therapeutic potentials in managing diseases related to enzyme dysregulation (M. Abbasi et al., 2019).

Pharmacological Evaluation

K. Nafeesa et al. (2017) synthesized a series of N-substituted derivatives incorporating sulfanyl acetamide moieties, evaluated for antibacterial and anti-enzymatic activities. The study identifies compounds with potential therapeutic applications, highlighting the diverse bioactivities of acetamide derivatives (K. Nafeesa et al., 2017).

Antimicrobial Activity

E. Darwish et al. (2014) explored the synthesis of isoxazole-based heterocycles incorporating sulfamoyl moiety for their antimicrobial evaluation. These compounds displayed promising antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (E. Darwish et al., 2014).

properties

IUPAC Name |

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23BrN2O4S/c1-15-4-6-18(7-5-15)13-25-21(27)14-26-17(3)12-16(2)22(23(26)28)31(29,30)20-10-8-19(24)9-11-20/h4-12H,13-14H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOVICMYCVZJSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)

![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)

![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)